3-(3-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O4S/c15-8-3-1-2-4-9(8)16-11(20)7-24-14-17-13(23)10(18-19-14)5-6-12(21)22/h1-4H,5-7H2,(H,16,20)(H,21,22)(H,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNRLWGIMYOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F N₂O₄S |
| Molecular Weight | 338.35 g/mol |
| CAS Number | 735335-61-2 |
The compound features a triazine core linked to a fluorophenyl group and a thioether moiety, which are essential for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. It has been observed to inhibit tubulin polymerization and induce apoptosis through the activation of caspases, which are crucial for programmed cell death .
- Anti-inflammatory Effects : The compound may also act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition can reduce the synthesis of pro-inflammatory mediators and provide therapeutic benefits in inflammatory diseases .
- Antimicrobial Properties : Recent investigations have shown that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .
Research Findings
A number of studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties . For instance, in one study, a derivative showed an IC₅₀ value of 1.61 µg/mL against A549 lung adenocarcinoma cells.
- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a strong binding affinity that could be leveraged for drug development .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study evaluated the efficacy of the compound against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability and induction of apoptosis markers such as cleaved PARP and caspase activation .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties in a murine model of arthritis. The compound demonstrated a notable reduction in paw swelling and inflammatory cytokine levels compared to controls .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with triazine structures often exhibit anticancer properties. For example, similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of triazine exhibited significant cytotoxicity against human cancer cell lines, suggesting that the compound may also possess similar properties .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Compounds containing fluorophenyl and triazine moieties have been reported to inhibit bacterial growth effectively. For instance, derivatives tested against Staphylococcus aureus showed promising results in reducing bacterial viability . This suggests that the compound could be explored for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
In a recent study, a series of triazine derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that modifications to the thiol group significantly enhanced cytotoxicity. The compound was found to have an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of thiazole derivatives incorporating similar functional groups. These compounds were evaluated for their antimicrobial activity against several pathogens. The study reported that certain derivatives exhibited strong inhibitory effects against Gram-positive bacteria, reinforcing the potential application of the compound in treating infections .
Q & A
Q. What are the common synthetic routes for 1,2,4-triazine-propanoic acid derivatives, and how are they optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Thiol-alkylation : Reacting thiol-containing intermediates with halogenated reagents (e.g., bromoacetamide derivatives) under reflux conditions in solvents like acetone or methanol .
- Cyclization : Formation of the triazine ring via condensation of thiourea analogs with α-keto acids or esters .
- Purification : Recrystallization from methanol or ethanol yields pure compounds (purity >95% confirmed by elemental analysis) .
Optimization strategies include adjusting reaction time (8–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:1.2 for key intermediates).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., distinguishing triazine protons from fluorophenyl environments) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N, S percentages (deviation <0.4%) .
Contradictions (e.g., unexpected splitting in NMR) are addressed by repeating experiments under controlled humidity/temperature or using deuterated solvents for sharper peaks .
Q. How is preliminary bioactivity screening conducted for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC values reported in µg/mL) .
- Antifungal Activity : Assess inhibition zones against C. albicans using disk diffusion .
- Controls : Include reference drugs (e.g., ampicillin) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can reaction yields be improved for the fluorophenyl-thioethyl intermediate?
- Methodological Answer :
- Solvent Optimization : Replace acetone with DMF to enhance solubility of aromatic intermediates, improving yields from ~60% to >80% .
- Catalysis : Use 0.5 mol% Pd(OAc)₂ for Suzuki-Miyaura coupling of fluorophenyl boronic acids, reducing side products .
- Table : Comparison of Yield Under Varied Conditions
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Acetone | None | 62 | |
| DMF | None | 75 | |
| DMF | Pd(OAc)₂ | 88 |
Q. What strategies resolve contradictions in reported spectral data for triazine derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate NMR/IR spectra to match experimental data and identify misassignments (e.g., distinguishing NH from CH₂ peaks) .
- X-ray Crystallography : Resolve ambiguous structures by comparing experimental vs. calculated bond lengths/angles .
Q. How does the 2-fluorophenyl substituent influence electronic properties and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : The fluorine atom increases electrophilicity of the triazine ring, enhancing interactions with microbial enzymes .
- SAR Studies : Replace fluorine with Cl/CH₃ to assess bioactivity changes. Fluorine shows 2–3× higher antimicrobial potency due to improved membrane penetration .
Q. What mechanistic insights guide the design of derivatives with enhanced stability?
- Methodological Answer :
- Degradation Studies : HPLC-MS identifies hydrolysis-prone sites (e.g., thioether linkage). Stabilize via methyl substitution on the triazine ring, increasing half-life from 12 to 48 hours .
- Computational Modeling : Use COMSOL Multiphysics to predict degradation pathways under physiological pH (4–8) .
Q. How can this compound be integrated into a broader pharmacological framework?
- Methodological Answer :
- Target Identification : Link to dihydrofolate reductase (DHFR) inhibition via molecular docking (AutoDock Vina), supported by IC₅₀ values <10 µM .
- Theoretical Basis : Design analogs using Topliss tree analysis to optimize logP (<3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
